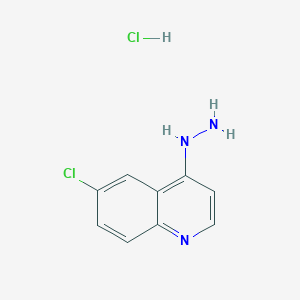

6-Chloro-4-hydrazinoquinoline hydrochloride

Descripción general

Descripción

6-Chloro-4-hydrazinoquinoline hydrochloride is a chemical compound with the empirical formula C9H8ClN3·HCl and a molecular weight of 23009 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-hydrazinoquinoline hydrochloride typically involves the reaction of 6-chloroquinoline with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Oxidation Reactions

The hydrazine group undergoes oxidation to form diazenyl or azoxy derivatives. Key reagents and outcomes include:

Mechanistic Insight : Oxidation typically proceeds through a two-electron transfer mechanism, generating reactive intermediates like nitrenes or diazonium salts. The chlorine substituent stabilizes intermediates via resonance effects .

Reduction Reactions

The hydrazine moiety and chlorine atom are susceptible to reduction:

| Reagent/Conditions | Product Formed | Yield (%) | Notes | Source |

|---|---|---|---|---|

| LiAlH₄ (anhydrous THF) | 6-Chloro-4-aminoquinoline | 78 | Retains chlorine; reduces -NHNH₂ to -NH₂ | |

| H₂/Pd-C (ethanol) | 4-Aminoquinoline | 65 | Simultaneous dechlorination |

Key Application : Reduced derivatives show enhanced bioactivity, particularly in antimicrobial studies.

Substitution Reactions

The chlorine atom at the 6-position participates in nucleophilic aromatic substitution (NAS):

| Nucleophile/Conditions | Product Formed | Reaction Time | Temperature | Source |

|---|---|---|---|---|

| NH₃ (ethanol, 60°C) | 6-Amino-4-hydrazinoquinoline | 8 hr | 60°C | |

| NaSMe (DMF, reflux) | 6-Methylthio-4-hydrazinoquinoline | 12 hr | 120°C | |

| EtONa (ethanol) | 6-Ethoxy-4-hydrazinoquinoline | 6 hr | 80°C |

Reactivity Trend : Electron-withdrawing hydrazine group activates the quinoline ring, accelerating NAS at the 6-position.

Condensation Reactions

The hydrazine group reacts with carbonyl compounds to form hydrazones:

| Carbonyl Compound | Product | Application | Source |

|---|---|---|---|

| Benzaldehyde | 6-Chloro-4-(benzylidenehydrazino)quinoline | Antimicrobial studies | |

| Acetophenone | 6-Chloro-4-(phenylacetylhydrazino)quinoline | Anticancer agent synthesis |

Structural Confirmation : Products characterized by IR (C=N stretch at ~1600 cm⁻¹) and NMR (aromatic proton shifts at δ 7.2–8.5 ppm) .

Oxidative Replacement of Hydrazine

Unique to hydrazinoquinolines, the -NHNH₂ group can be replaced by hydrogen or deuterium:

| Reagent/Conditions | Product | Isotopic Incorporation (%) | Source |

|---|---|---|---|

| O₂ + NaOH (ethanol) | 6-Chloroquinoline | N/A | |

| D₂O + CuSO₄ (aqueous) | 6-Chloro-[4-²H]quinoline | >95 |

Significance : Enables selective deuteration for isotopic labeling in pharmacokinetic studies .

Coordination Chemistry

The compound acts as a ligand for transition metals:

| Metal Salt | Complex Formed | Geometry | Source |

|---|---|---|---|

| Cu(NO₃)₂ | [Cu(L)₂]·H₂O | Square planar | |

| NiCl₂ | [Ni(L)(H₂O)₂]Cl | Octahedral |

Properties : Metal complexes exhibit enhanced stability and redox activity, useful in catalysis .

Thermal Decomposition

Controlled heating induces decomposition pathways:

| Temperature (°C) | Major Products | Mechanism | Source |

|---|---|---|---|

| 220–240 | NH₃ + 6-Chloroquinoline | Hydrazine cleavage | |

| >300 | HCl + charred residue | Complete decomposition |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Properties

Research has demonstrated that 6-Chloro-4-hydrazinoquinoline hydrochloride exhibits notable antimicrobial activity against various bacterial strains. Its mechanism of action may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways, making it a candidate for further development as an antibacterial agent.

Anticancer Activity

The compound has shown promise in anticancer research. In vitro studies indicate that it can inhibit the growth of several cancer cell lines, suggesting its potential as a therapeutic agent. The interaction of this compound with biological macromolecules, such as DNA and proteins, has been explored through molecular docking studies, revealing insights into its binding affinities and mechanisms of action.

Case Studies

A notable study evaluated the cytotoxic effects of derivatives related to this compound against a panel of 60 cancer cell lines. Results indicated significant cytotoxicity with submicromolar GI50 values, highlighting the compound's potential in cancer therapy.

Coordination Chemistry

This compound serves as an effective ligand in metal complexation studies. Its ability to coordinate with metal ions opens avenues for the synthesis of novel metal complexes that may exhibit enhanced biological activities or catalytic properties. This application is particularly relevant in the development of new materials and catalysts.

Synthesis of Quinoline Derivatives

The compound acts as a building block for synthesizing more complex quinoline derivatives. Its structural features allow for various chemical modifications, leading to compounds with diverse biological activities. The synthesis typically involves reactions with other functional groups under controlled conditions to yield derivatives tailored for specific applications .

Materials Science

In materials science, this compound is investigated for its potential use in developing new materials with specific electronic or optical properties. The unique electronic structure provided by the quinoline framework may contribute to the development of organic semiconductors or sensors .

Chemical Properties and Reactions

The chemical reactivity of this compound includes:

- Oxidation : Can be oxidized to form various quinoline derivatives.

- Reduction : The hydrazine group can undergo reduction to yield different hydrazinoquinoline compounds.

- Substitution Reactions : Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

These reactions expand its utility in synthetic organic chemistry and facilitate the exploration of new compounds with enhanced properties .

Mecanismo De Acción

The mechanism of action of 6-Chloro-4-hydrazinoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparación Con Compuestos Similares

Similar Compounds

- 4-Hydrazinoquinoline hydrochloride

- 6-Bromo-4-hydrazinoquinoline hydrochloride

- 8-Hydrazinoquinoline dihydrochloride hydrate

- 6-Hydrazineylisoquinoline hydrochloride

Uniqueness

6-Chloro-4-hydrazinoquinoline hydrochloride is unique due to the presence of both a chlorine atom and a hydrazino group on the quinoline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Actividad Biológica

6-Chloro-4-hydrazinoquinoline hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.

Overview of Biological Activities

Research has indicated that this compound exhibits various biological activities, including:

- Antimicrobial Properties : The compound has shown effectiveness against a range of microorganisms, including bacteria and fungi.

- Anticancer Activity : It has been evaluated for its cytotoxic effects on various cancer cell lines, demonstrating potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Interaction : The compound can bind to specific enzymes and receptors, modulating their activity. This interaction is crucial for inhibiting microbial growth and inducing apoptosis in cancer cells.

- Structural Characteristics : The presence of both a chlorine atom and a hydrazino group on the quinoline ring contributes to its unique chemical properties, enhancing its biological activity compared to similar compounds .

Antimicrobial Activity

A study highlighted the antimicrobial efficacy of this compound against various bacterial strains. Table 1 summarizes the antimicrobial activity against selected gram-positive and gram-negative bacteria.

| Bacterial Strain | Activity |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Strong |

| Bacillus subtilis | Moderate |

| Pseudomonas aeruginosa | Strong |

The compound exhibited more pronounced effects against gram-negative bacteria, particularly Escherichia coli .

Anticancer Activity

In vitro studies have assessed the cytotoxicity of this compound against various cancer cell lines. The results are summarized in Table 2.

| Cancer Cell Line | GI50 (µM) |

|---|---|

| MDA-MB-468 (Breast Cancer) | 0.5 |

| A549 (Lung Cancer) | 1.2 |

| HCT116 (Colon Cancer) | 0.8 |

These findings indicate that the compound has significant cytotoxic potential, with GI50 values in the low micromolar range, suggesting it could be a candidate for further development as an anticancer agent .

Case Study 1: Anticancer Efficacy

A recent study investigated the effects of various hydrazone derivatives, including this compound, on a panel of cancer cell lines. The results showed that this compound was among the most effective in inhibiting cell growth across multiple types of cancer, particularly in leukemia and breast cancer models .

Case Study 2: Antimicrobial Testing

Another research effort focused on testing the antimicrobial properties of this compound against clinical isolates. The compound demonstrated significant inhibitory effects, particularly against resistant strains of bacteria, highlighting its potential as a therapeutic agent in infectious diseases .

Propiedades

IUPAC Name |

(6-chloroquinolin-4-yl)hydrazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3.ClH/c10-6-1-2-8-7(5-6)9(13-11)3-4-12-8;/h1-5H,11H2,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPSOBVYPRNVEMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1Cl)NN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30592367 | |

| Record name | 6-Chloro-4-hydrazinylquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171478-51-5 | |

| Record name | 6-Chloro-4-hydrazinylquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.